

Application Notes and Protocols: VT-1598 Tosylate Tissue Distribution in Animals

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Compound of Interest		
Compound Name:	VT-1598 tosylate	
Cat. No.:	B15576155	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-1598 is an investigational tetrazole-based antifungal agent designed for high specificity against fungal cytochrome P450 enzyme CYP51.[1][2] This targeted mechanism of action aims to reduce the potential for drug-drug interactions and off-target effects commonly associated with azole antifungals. Preclinical studies in various animal models have demonstrated the efficacy of VT-1598 in treating a range of invasive fungal infections, including those caused by Aspergillus, Candida, Coccidioides, and Cryptococcus species.[2][3][4] A critical aspect of its preclinical evaluation is understanding its distribution into various tissues to ensure it reaches the sites of infection at therapeutic concentrations. This document summarizes the available data on the tissue distribution of VT-1598 in animal models and provides detailed protocols for related experimental procedures.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

VT-1598 selectively inhibits the fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The high selectivity of VT-1598 for fungal CYP51 over human CYP enzymes is a key design feature intended to improve its safety profile.[1][2]



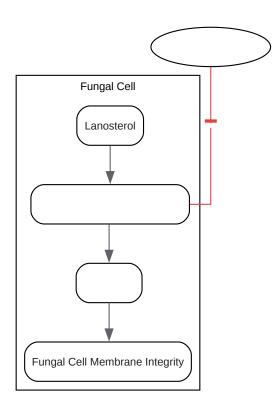


Figure 1: Mechanism of Action of VT-1598 Tosylate.

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Caption: Figure 1: Mechanism of Action of VT-1598 Tosylate.

Animal Tissue Distribution Data

While comprehensive tissue distribution studies with quantitative data across a wide range of organs are not extensively published in the available literature, several studies in murine models confirm the penetration of VT-1598 into key tissues, where it exerts its antifungal activity. The following tables summarize the available quantitative and qualitative data.

Table 1: VT-1598 Plasma Pharmacokinetic Parameters in Mice



Dose (mg/kg)	Dosing Regime n	Plasma AUC (µg*h/m L)	Plasma Cmax (µg/mL)	Tmax (h)	Half-life (h)	Animal Model	Referen ce
5	5 days, QD	155	Not Reported	Not Reported	~24	Neutrope nic Mice	[3][6]
40	5 days, QD	1033	Not Reported	Not Reported	~24	Neutrope nic Mice	[3][6]
40	5 days, BID	1354	Not Reported	Not Reported	~24	Neutrope nic Mice	[3][6]
4	Not Specified	Not Reported	1.95 ± 0.63 (at 48h post- last dose)	Not Reported	~24	Mice (C. posadasii infected)	[7]
20	Not Specified	Not Reported	17.6 ± 5.50 (at 48h post- last dose)	Not Reported	~24	Mice (C. posadasii infected)	[7]
3.2	4 days, QD	Not Reported	2.0	Not Reported	Not Reported	IL-17 Deficient Mice	[4]
8	4 days, QD	Not Reported	3.0	Not Reported	Not Reported	IL-17 Deficient Mice	[4]
20	4 days, QD	Not Reported	11.0	Not Reported	Not Reported	IL-17 Deficient Mice	[4]

Table 2: VT-1598 Tissue Distribution and Efficacy in Murine Models



Tissue	Finding	Animal Model	Infection Model	Reference
Kidney	Dose-dependent reduction in fungal burden.[2]	Neutropenic Mice	Disseminated Aspergillosis	[2][3]
Significant reduction in fungal burden.	Neutropenic Mice	Invasive Candidiasis (C. auris)	[8]	
Lung	Dose-dependent reduction in fungal burden.[2]	Neutropenic Mice	Pulmonary Aspergillosis	[2][3]
Brain	Good brain exposure observed.	Mice	Cryptococcal Meningitis	
Significant reduction in brain fungal burden.[7]	Mice	CNS Coccidioidomyco sis, Cryptococcal Meningitis	[7]	
Tongue	Drug levels in tongue were significantly greater than fluconazole.	IL-17 Deficient Mice	Oropharyngeal Candidiasis	_

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for assessing the tissue distribution and efficacy of VT-1598 in animal models.

Protocol 1: Murine Model of Disseminated Fungal Infection and Tissue Fungal Burden Assessment



This protocol is designed to evaluate the efficacy of VT-1598 in reducing fungal burden in target organs.

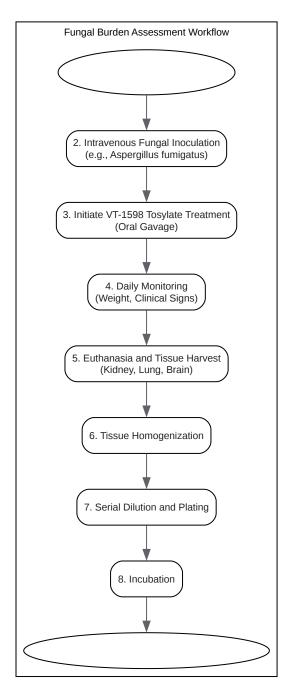


Figure 2: Workflow for Tissue Fungal Burden Assessment.



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Caption: Figure 2: Workflow for Tissue Fungal Burden Assessment.

Materials:

- VT-1598 tosylate
- Vehicle solution (e.g., 0.5% methylcellulose)
- Fungal strain (e.g., Aspergillus fumigatus, Candida auris)
- Immunosuppressive agent (e.g., cyclophosphamide)
- 6-8 week old male mice
- Sterile phosphate-buffered saline (PBS)
- Tissue homogenizer
- Sabouraud Dextrose Agar (SDA) plates

Procedure:

- Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
- Infection: Infect mice via intravenous injection of a prepared fungal spore suspension.
- Treatment: Begin oral administration of VT-1598 tosylate or vehicle control at 24 hours postinfection. Dosing is typically once or twice daily for a specified period (e.g., 7 days).
- Tissue Collection: At the end of the treatment period, euthanize mice and aseptically harvest target organs (e.g., kidneys, lungs, brain).
- Fungal Burden Analysis:
 - Weigh the harvested tissues.



- Homogenize the tissues in sterile PBS.
- Perform serial dilutions of the tissue homogenates.
- Plate the dilutions onto SDA plates.
- Incubate plates at 37°C for 24-48 hours.
- Count the number of colony-forming units (CFUs) and calculate the CFU per gram of tissue.

Protocol 2: Pharmacokinetic Analysis of VT-1598 in Plasma and Tissue

This protocol outlines the steps for determining the concentration of VT-1598 in biological matrices.



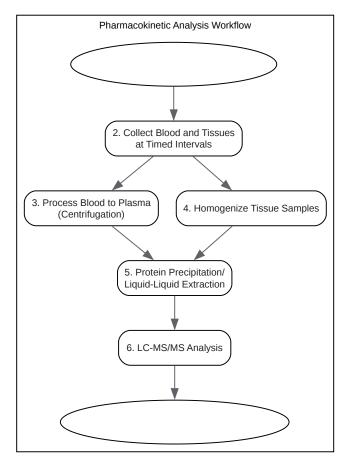


Figure 3: Workflow for Pharmacokinetic Analysis.

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Caption: Figure 3: Workflow for Pharmacokinetic Analysis.

Materials:

- VT-1598 tosylate
- 6-8 week old male mice



- Anticoagulant tubes (e.g., EDTA)
- Centrifuge
- Tissue homogenizer
- Organic solvents (e.g., acetonitrile, methanol)
- Internal standard for LC-MS/MS
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

- Dosing: Administer a single oral dose of VT-1598 tosylate to a cohort of mice.
- Sample Collection: At predetermined time points post-dosing, collect blood samples via cardiac puncture into anticoagulant tubes. Immediately following blood collection, harvest tissues of interest.
- Plasma Preparation: Centrifuge the blood samples to separate plasma.
- Tissue Preparation: Homogenize the weighed tissue samples in a suitable buffer.
- Sample Extraction:
 - To a known volume of plasma or tissue homogenate, add an internal standard and a protein precipitation agent (e.g., acetonitrile).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
 - Inject the supernatant into the LC-MS/MS system.
 - Separate the analyte from matrix components using a suitable C18 column and a mobile phase gradient.



- Detect and quantify VT-1598 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
- Data Analysis:
 - Generate a standard curve using known concentrations of VT-1598.
 - Determine the concentration of VT-1598 in the unknown samples by interpolating from the standard curve.
 - Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

Conclusion

The available preclinical data indicate that **VT-1598 tosylate** effectively distributes to key tissues, including the brain, lungs, and kidneys, at concentrations sufficient to exert a potent antifungal effect in murine models of invasive fungal infections. This favorable tissue distribution profile, combined with its selective mechanism of action, supports the continued clinical development of VT-1598 for the treatment of these challenging infections. Further studies detailing the broader tissue distribution and accumulation of VT-1598 would be beneficial for a more complete understanding of its pharmacokinetic and pharmacodynamic properties.

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